The Core Mechanism of Action of IPN60090 Dihydrochloride: An In-depth Technical Guide
The Core Mechanism of Action of IPN60090 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of Glutaminase 1 (GLS1).[1][2] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key step in the metabolic pathway of glutaminolysis.[3][4] Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, making GLS1 a compelling target for anticancer therapy.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of IPN60090 dihydrochloride, including its biochemical and cellular effects, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Glutaminase 1
The primary mechanism of action of IPN60090 dihydrochloride is the highly selective inhibition of the kidney-type glutaminase isoform, GLS1.[1][2] It demonstrates negligible activity against the liver-type isoform, GLS2.[1] By blocking the enzymatic function of GLS1, IPN60090 prevents the hydrolysis of glutamine to glutamate and ammonia.[3] This disruption of glutaminolysis has profound downstream effects on cancer cell metabolism and survival.
Downstream Cellular Effects:
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Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The glutamate produced by GLS1 is a primary source for the anaplerotic replenishment of the TCA cycle through its conversion to α-ketoglutarate. Inhibition of GLS1 by IPN60090 leads to a reduction in α-ketoglutarate levels, thereby impairing the TCA cycle, which is essential for cellular energy production and the synthesis of biosynthetic precursors.[3]
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Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By limiting glutamate availability, IPN60090 compromises the cell's ability to produce GSH, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can trigger cell death.[3]
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Inhibition of Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine, released as ammonia during the GLS1-catalyzed reaction, is a crucial building block for the synthesis of non-essential amino acids and nucleotides. IPN60090-mediated inhibition of GLS1 can, therefore, hinder the production of these essential macromolecules, ultimately halting cell proliferation.[3]
Data Presentation
Table 1: In Vitro Potency and Selectivity of IPN60090
| Target/Assay | IC50 (nM) | Source |
| Recombinant Human GLS1 (GAC isoform) | 31 | [1] |
| GLS2 | >50,000 | [1] |
| A549 Lung Carcinoma Cell Proliferation | 26 | [1] |
Table 2: Preclinical Pharmacokinetics of IPN60090
| Species | Dose & Route | Cmax (µM) | T½ (h) | F% | CL (mL/min/kg) | Source |
| Not Specified | 10 mg/kg p.o. | 19 | 1 | 89 | 4.1 (for i.v.) | [2] |
Table 3: In Vivo Efficacy of IPN60090
| Model | Treatment | Tumor Growth Inhibition (%) | Source |
| Not Specified | IPN60090 alone | 28 | [2] |
| Not Specified | IPN60090 in combination with TAK228 | 85 | [2] |
Signaling Pathways
Central Role of GLS1 in Cancer Metabolism
The following diagram illustrates the central role of GLS1 in glutamine metabolism and the primary downstream pathways affected by IPN60090.
Caption: Inhibition of GLS1 by IPN60090 blocks glutamine conversion to glutamate.
IPN60090 in KEAP1/NFE2L2-Mutant Cancers
In non-small cell lung cancer (NSCLC) with mutations in KEAP1 or NFE2L2 (NRF2), the antioxidant response pathway is constitutively active, leading to increased dependence on glutamine for glutathione synthesis. IPN60090 is particularly effective in this context.
Caption: IPN60090 exploits GLS1 dependency in KEAP1/NFE2L2 mutant cancers.
IPN60090 in Cancers with Low ASNS Expression
In a subset of ovarian cancers with low expression of asparagine synthetase (ASNS), cells are unable to compensate for the loss of glutamate upon GLS1 inhibition, making them sensitive to IPN60090.
Caption: Low ASNS expression sensitizes cancer cells to IPN60090-induced glutamate depletion.
Experimental Protocols
GLS1 Enzymatic Assay (Dual-Coupled)
This assay indirectly measures the conversion of glutamine to glutamate by GLS1. The glutamate produced is then used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH, which can be measured by absorbance.
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Reagents:
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Recombinant human GLS1 (GAC isoform)
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L-glutamine
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NAD+
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Glutamate Dehydrogenase (GDH)
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Assay Buffer (e.g., Tris-HCl, pH 8.0, with co-factors)
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IPN60090 dihydrochloride stock solution (in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of IPN60090 in assay buffer.
-
In a 96-well plate, add a solution containing GLS1 enzyme to each well (except for no-enzyme controls).
-
Add the diluted IPN60090 or vehicle (DMSO) to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding a substrate mixture containing L-glutamine, NAD+, and GDH.
-
Immediately measure the absorbance at 340 nm (A340) at time zero.
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
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Measure the A340 again.
-
Calculate the rate of NADH production and determine the IC50 value of IPN60090.
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A549 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
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A549 human lung carcinoma cells
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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IPN60090 dihydrochloride
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of IPN60090 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of IPN60090.
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Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
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In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPN60090 in a mouse xenograft model.
-
Animal Model:
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Immunocompromised mice (e.g., athymic nude or NSG mice)
-
-
Procedure:
-
Subcutaneously implant a suspension of human cancer cells (e.g., A549) into the flank of the mice.
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Monitor tumor growth until tumors reach a palpable size.
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Randomize mice into treatment and control groups.
-
Prepare the dosing formulation of IPN60090 dihydrochloride.
-
Administer IPN60090 or vehicle to the respective groups via the appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
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Calculate tumor growth inhibition.
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Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a GLS1 inhibitor like IPN60090.
Caption: A streamlined workflow for the preclinical development of IPN60090.
Conclusion
IPN60090 dihydrochloride is a highly selective and potent inhibitor of GLS1 that targets the metabolic vulnerability of cancer cells dependent on glutamine. Its mechanism of action, centered on the disruption of glutaminolysis, leads to impaired energy production, increased oxidative stress, and a halt in the synthesis of essential macromolecules. Preclinical data demonstrates its promising anti-tumor activity, particularly in cancers with specific genetic backgrounds such as KEAP1/NFE2L2 mutations or low ASNS expression. The ongoing clinical evaluation of IPN60090 will further elucidate its therapeutic potential in solid tumors.
References
- 1. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
